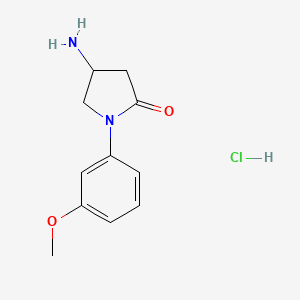

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride

Description

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone derivative featuring a 3-methoxyphenyl substituent at the 1-position and an amino group at the 4-position of the pyrrolidin-2-one ring. The methoxy group at the meta position of the phenyl ring contributes to its electronic and steric profile, which may influence receptor binding, solubility, and metabolic stability. This compound is primarily utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors, given the structural similarity to other bioactive pyrrolidinones .

Properties

IUPAC Name |

4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14;/h2-4,6,8H,5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZQWLVJLXWMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidinone derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride serves as an important building block in organic synthesis. It is utilized for:

- Synthesis of Complex Organic Molecules : Its versatile structure allows for modifications that lead to diverse derivatives.

- Ligand in Coordination Chemistry : It can form complexes with transition metals, which are useful in catalysis and materials science.

Biology

In biological research, this compound has been investigated for its potential interactions with various biological targets:

- Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development.

- Receptor Binding Studies : Its ability to bind to receptors suggests potential roles in modulating physiological responses.

Medicine

The therapeutic potential of this compound has been explored in several contexts:

- Antimicrobial Properties : Preliminary studies have shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Investigations into its mechanism of action suggest it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Industry

In industrial applications, this compound is utilized for:

- Development of New Materials : Its structural features make it suitable for creating polymers and catalysts.

- Chemical Processes : It can be employed in various chemical reactions to produce desired products efficiently.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various derivatives of pyrrolidinones demonstrated that compounds similar to 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one showed significant antibacterial activity against resistant strains of bacteria. This suggests a promising avenue for developing new antibiotics.

-

Cancer Research :

- In vitro studies indicated that the compound could inhibit the activity of enzymes associated with cancer cell metabolism. By disrupting these pathways, it showed potential as a therapeutic agent against certain types of cancer.

-

Coordination Chemistry Application :

- Research into the coordination chemistry of this compound revealed its ability to form stable complexes with transition metals, which can be utilized in catalysis for organic transformations.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one Hydrochloride (CAS: 924866-05-7)

- Substituents : 2-methoxyphenyl (ortho position).

- This steric effect is noted in safety data sheets, where ortho-substituted derivatives may exhibit distinct handling requirements .

- Molecular Weight : 266.73 g/mol .

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one Hydrochloride (CAS: 1011357-93-9)

- Substituents : 4-methoxyphenyl (para position).

- Key Differences: The para-methoxy group provides stronger electron-donating effects compared to meta, which could enhance interactions with electron-deficient receptor regions.

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one Hydrochloride

Functional Group Modifications

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one Hydrochloride (CAS: 2155840-24-5)

- Substituents : 4-fluorophenyl at the 5-position and methyl at the 1-position.

- Key Differences : The methyl group at the 1-position and fluorophenyl at the 5-position alter the molecule’s conformational flexibility. Fluorine’s electron-withdrawing nature may enhance stability but reduce solubility compared to methoxy derivatives .

4-Amino-5-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-2-one Hydrochloride (CAS: 1461706-93-3)

- Substituents : 4-chloro-3-fluorophenyl and 2-methoxyethyl.

- The methoxyethyl chain introduces flexibility, which may enhance binding to dynamic enzyme pockets .

Structural and Pharmacological Data Table

Biological Activity

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅ClN₂O₂. The compound features a pyrrolidinone ring with an amino group and a methoxy-substituted phenyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzyme function. Additionally, it may interact with neurotransmitter receptors, influencing synaptic transmission and signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition capabilities. This property is crucial for developing therapeutic agents targeting specific diseases. Preliminary studies suggest it may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders.

Antimicrobial Activity

In vitro studies have demonstrated that related pyrrolidine derivatives exhibit antimicrobial properties. For instance, certain pyrrolidinone compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data on this compound's antimicrobial activity is limited, its structural similarities to other active compounds suggest potential efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives:

- Antibacterial Studies : A study evaluated various pyrrolidine derivatives for antibacterial activity, highlighting that compounds with specific substitutions showed significant inhibition against Gram-positive bacteria. The study indicated that structural modifications could enhance antibacterial properties, suggesting similar potential for this compound .

- Neurotransmitter Interaction : Research has indicated that compounds similar to this compound may interact with dopamine and serotonin receptors, which are critical in mood regulation and neuropsychiatric disorders .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C₁₁H₁₅ClN₂O₂ | Potential enzyme inhibition, neurotransmitter modulation |

| 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone hydrochloride | C₁₁H₁₅ClN₂O₂ | Antimicrobial properties |

| 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one | C₁₁H₁₄N₂O₂ | Neurotransmitter receptor interaction |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride?

- Methodological Answer: The synthesis of pyrrolidinone derivatives often involves cyclization and salt formation steps. For example, HCl-mediated salt formation at elevated temperatures (e.g., 50°C) can improve crystallinity and yield, as seen in analogous compounds where heating a slurry in aqueous HCl achieved a 52.7% yield . Key parameters include reaction temperature, acid concentration, and solvent choice. Post-synthesis, vacuum drying under suction ensures purity. Researchers should monitor reaction progress via TLC or HPLC and optimize stoichiometry of reactants like HCl to avoid excess acid residues.

Q. How can researchers characterize the crystallinity and polymorphic forms of this compound?

- Methodological Answer: X-ray Powder Diffraction (XRPD) is critical for identifying crystalline phases. For example, a representative XRPD pattern for a related pyrrolidinone hydrochloride showed distinct peaks (e.g., 2θ = 10.2°, 15.7°, 20.3°) corresponding to its crystal lattice . Differential Scanning Calorimetry (DSC) can further confirm melting points (e.g., 227°C for similar hydrochlorides ) and detect polymorphic transitions. Researchers should compare experimental data with computational simulations (e.g., Mercury software) to validate crystallographic models.

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity analysis (>98% by area normalization). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation products via LC-MS. For hygroscopic compounds like hydrochlorides, Karl Fischer titration ensures water content <0.5%. Additionally, NMR (¹H/¹³C) confirms structural integrity, with attention to amine proton shifts (~δ 2.5-3.5 ppm) and aromatic resonances from the 3-methoxyphenyl group .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for synthesizing this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) can model transition states and intermediates in pyrrolidinone formation. For instance, ICReDD’s reaction path search methods use density functional theory (B3LYP/6-31G*) to simulate cyclization energetics . Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal catalysts or solvents. Researchers should validate computational results with small-scale experiments, adjusting parameters like temperature and pressure iteratively.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. For example, amine protons in pyrrolidinone hydrochlorides may exhibit variable coupling due to hydrogen bonding. Researchers should cross-validate using 2D NMR (COSY, HSQC) and high-resolution MS. If XRPD patterns deviate from literature (e.g., peak intensity mismatches ), recrystallization in alternative solvents (e.g., ethanol/water mixtures) may resolve polymorphism issues.

Q. How can the pharmacokinetic properties of this compound be studied in preclinical models?

- Methodological Answer: In vitro assays (e.g., Caco-2 cell monolayers) assess permeability, while hepatic microsome studies evaluate metabolic stability. For in vivo PK, administer the compound to rodents via IV/oral routes and collect plasma samples for LC-MS/MS analysis. Pharmacokinetic modeling (e.g., non-compartmental analysis) calculates parameters like AUC and t₁/₂. Structural analogs with logP ~1.5-2.5 show moderate blood-brain barrier penetration, which can be predicted via PAMPA assays .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer: Based on SDS data for structurally similar compounds, wear nitrile gloves, lab coats, and safety goggles. Use local exhaust ventilation to avoid inhalation of fine powders (H335 hazard ). In case of skin contact, rinse immediately with water (>15 mins) and remove contaminated clothing. Store in airtight containers at 2-8°C, away from oxidizing agents. Toxicity profiling should include Ames tests for mutagenicity and acute toxicity studies in zebrafish embryos.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.